Tetracosanoic acid
Overview
Description
Synthesis Analysis
The synthesis of tetracosanoic acid and related compounds has been a topic of interest in the field of organic chemistry. For example, Lin Jun (2010) explored the synthesis of (Z)-15-tetracosenic acid, a related compound, from erucic acid through processes like esterification and bromination, indicating a pathway for synthesizing long-chain fatty acids like tetracosanoic acid (Lin Jun, 2010).
Molecular Structure Analysis
Research has been conducted on the molecular structure of tetracosanoic acid and its phases. Schwartz, Schlossman, and Pershan (1992) studied the structure of Langmuir monolayers of tetracosanoic acid using x-ray diffraction, providing insights into the molecular ordering and phase behavior of this compound (Schwartz, Schlossman, & Pershan, 1992).
Chemical Reactions and Properties
Various studies have focused on the chemical reactions and properties of tetracosanoic acid and related compounds. For instance, Ishida, Kobayashi, and Yamada (2014) developed a novel method for synthesizing tetramic acid derivatives, which are biologically active heterocycles, from propargylic amines and carbon dioxide, showcasing the versatility in chemical reactions involving long-chain fatty acids (Ishida, Kobayashi, & Yamada, 2014).
Physical Properties Analysis
The physical properties of tetracosanoic acid, including its behavior under different conditions, have been studied extensively. Zeman et al. (2016) investigated the physical properties of related compounds, shedding light on aspects such as thermal behaviors and crystalline structures that can be relevant to understanding tetracosanoic acid (Zeman et al., 2016).
Chemical Properties Analysis
Research on the chemical properties of tetracosanoic acid is crucial for understanding its applications and interactions. Hartmann et al. (1994) synthesized derivatives of tetracosanoic acid, exploring its potential as an inhibitor of mycolic acid biosynthesis, which highlights the diverse chemical properties and applications of tetracosanoic acid and its derivatives (Hartmann et al., 1994).
Scientific Research Applications
Diagnostic Biomarker Research
Tetracosanoic acid is identified as a very-long-chain fatty acid (VLCFA) and has been explored as a potential biomarker for diagnosing hereditary diseases like X-linked adrenoleukodystrophy. A sensitive fluorimetric liquid chromatographic method was developed for analyzing VLCFAs in plasma, proving practical and effective in patient diagnosis (Chung et al., 2008).
Plant Biology and Biochemistry
Tetracosanoic acid is present in the seed oil of various Acer species and is associated with nervonic acid (NA), a core component of nerve fibers and cells. This study aimed to identify NA-containing Acer species that could serve as potential resource plants. The research found significant diversity in the fatty acid composition, including tetracosanoic acid among the species, offering insights into NA biosynthesis pathways and identifying potential new NA resource plants (He, Li, & Tian, 2020).
Environmental Bioremediation
Tetracosanoic acid was used in studies to enrich alkane-degrading bacteria from oil-contaminated saline soils. Strain Qtet3, similar to Alcanivorax dieselolei B-5T, showcased the ability to degrade over 90% of tetracosane in saline conditions, indicating its potential in remediating saline soils and wastes contaminated with petroleum compounds (Dastgheib, Amoozegar, Khajeh, & Ventosa, 2011).
Material Science
In material science, tetracosanoic acid has been utilized in the formation of stable singularities in mixed monolayers with porphyrins. The research explored the transfer of Langmuir films of tetracosanoic acid to mica surfaces and characterized the film's behavior and structure using scanning force microscopy (SFM) in the tapping mode. The findings suggest a relaxation of the transferred film to a nonhomogeneous equilibrium phase upon tapping, showing the material's potential in various applications (Messerschmidt et al., 2000).
Safety And Hazards
properties
IUPAC Name |
tetracosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGJDVWLFXDLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18080-73-4 (hydrochloride salt), 66502-42-9 (silver(1+) salt) | |
Record name | Lignoceric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557595 | |
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DSSTOX Substance ID |
DTXSID6021664 | |
Record name | Tetracosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021664 | |
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Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Lignoceric acid | |
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Record name | Tetracosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
Tetracosanoic acid | |
CAS RN |
557-59-5 | |
Record name | Tetracosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Lignoceric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetracosanoic acid | |
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Record name | Tetracosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetracosanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.347 | |
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Record name | LIGNOCERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK3VCW5Y1L | |
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Record name | Tetracosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
84.2 °C | |
Record name | Tetracosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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